
p-sec-Butylphenyl glycidylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-sec-Butylphenyl glycidylether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a sec-butyl group. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-sec-Butylphenyl glycidylether typically involves the reaction of p-sec-butylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-sec-Butylphenyl glycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
p-sec-Butylphenyl glycidylether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations, improving the mechanical properties and reducing viscosity.
Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Mécanisme D'action
The mechanism of action of p-sec-Butylphenyl glycidylether involves its ability to react with various nucleophiles, forming stable covalent bonds. This reactivity is attributed to the presence of the glycidyl group, which is highly electrophilic. The compound can interact with molecular targets such as proteins and nucleic acids, leading to cross-linking and modification of their structures and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-tert-Butylphenyl glycidylether
- n-Butyl glycidyl ether
- Phenyl glycidyl ether
Uniqueness
p-sec-Butylphenyl glycidylether is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as p-tert-Butylphenyl glycidylether and n-Butyl glycidyl ether. Additionally, its specific structure allows for unique applications in various industrial and research settings.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C16H16O2/c1-3-11(2)12-7-9-13(10-8-12)17-14-5-4-6-15-16(14)18-15/h4-11H,3H2,1-2H3 |
Clé InChI |
KADHVJOHAMUGGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OC2=CC=CC3=C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)

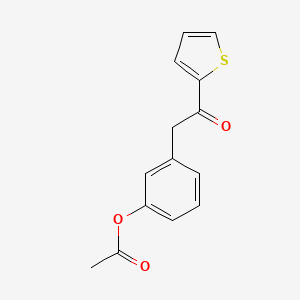
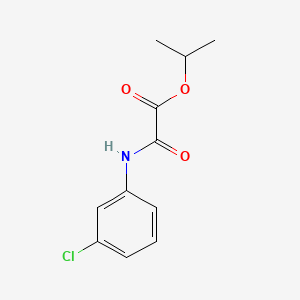
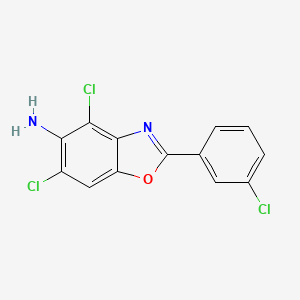

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
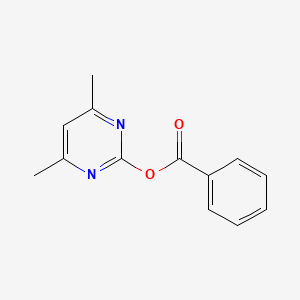
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
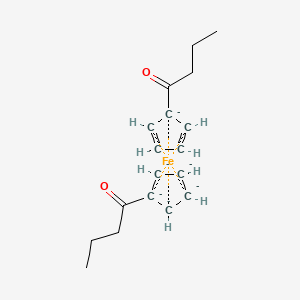

![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
